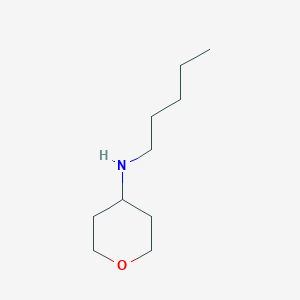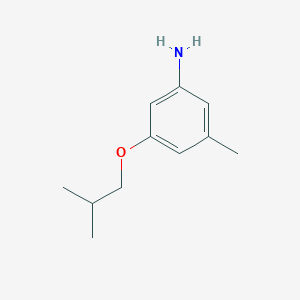
3-Methyl-5-(2-methylpropoxy)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-5-(2-methylpropoxy)aniline is an organic compound with the molecular formula C11H17NO and a molecular weight of 179.26 g/mol . It is a derivative of aniline, featuring a methyl group and a 2-methylpropoxy group attached to the benzene ring. This compound is primarily used in research and development due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-(2-methylpropoxy)aniline can be achieved through various methods. One common approach involves the methylation of aniline derivatives using methanol in the presence of cyclometalated ruthenium complexes as catalysts
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the principles of large-scale organic synthesis, such as optimization of reaction conditions and the use of efficient catalysts, would likely be applied to produce this compound on an industrial scale.
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-5-(2-methylpropoxy)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as zinc, tin, or iron in the presence of hydrochloric acid are commonly used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce various substituted aniline derivatives.
Aplicaciones Científicas De Investigación
3-Methyl-5-(2-methylpropoxy)aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, such as drug development and testing, often involves this compound.
Industry: It is utilized in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-Methyl-5-(2-methylpropoxy)aniline involves its interaction with various molecular targets and pathways. For instance, it can act as a nucleophile in substitution reactions, where the amino group donates electrons to form new bonds. Additionally, its aromatic ring can participate in electrophilic aromatic substitution reactions, where the electron-rich benzene ring reacts with electrophiles .
Comparación Con Compuestos Similares
Similar Compounds
3-Methyl-2-(2-methylpropoxy)aniline: This compound has a similar structure but differs in the position of the substituents on the benzene ring.
Uniqueness
3-Methyl-5-(2-methylpropoxy)aniline is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it valuable in research applications where precise control over chemical reactions is required.
Propiedades
Fórmula molecular |
C11H17NO |
|---|---|
Peso molecular |
179.26 g/mol |
Nombre IUPAC |
3-methyl-5-(2-methylpropoxy)aniline |
InChI |
InChI=1S/C11H17NO/c1-8(2)7-13-11-5-9(3)4-10(12)6-11/h4-6,8H,7,12H2,1-3H3 |
Clave InChI |
BZFPNRQFXUGVDZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1)OCC(C)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl(([4-(propan-2-YL)pyrimidin-2-YL]methyl))amine](/img/structure/B13307217.png)
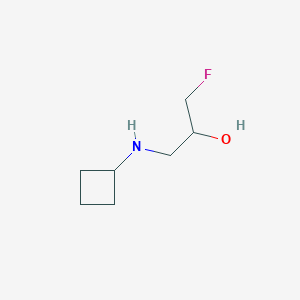


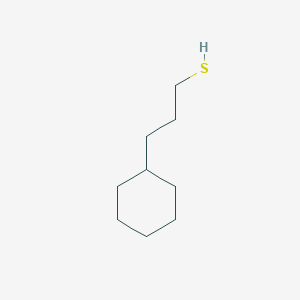
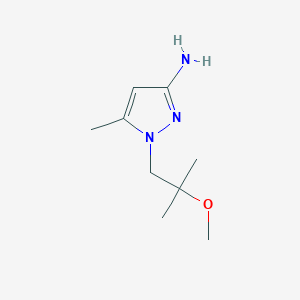

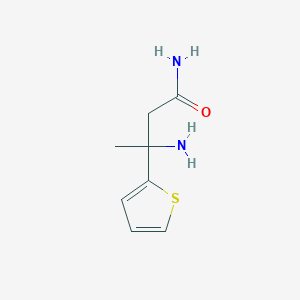
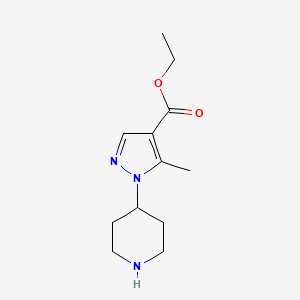

![2-{[(3-Hydroxyphenyl)methyl]amino}propane-1,3-diol](/img/structure/B13307282.png)


